PTEN Enzyme Inhibition: VO-OHpic vs. Other Vanadium-Based Insulin-Mimetics
VO-OHpic is a potent and specific inhibitor of the PTEN phosphatase, a mechanism not shared by other well-known vanadium insulin-mimetics like BMOV or VOSO4 [1][2]. While the insulin-mimetic activity of BMOV is primarily attributed to its general inhibition of protein tyrosine phosphatases (PTPs) and enhancement of insulin receptor signaling, VO-OHpic directly targets PTEN with an in vitro IC50 of 35-46 nM [1]. In contrast, BMOV and VOSO4 do not exhibit comparable, low-nanomolar PTEN inhibition [2]. This difference in primary molecular target provides a distinct tool for dissecting the PI3K/Akt signaling pathway.
| Evidence Dimension | PTEN inhibition (IC50) |
|---|---|
| Target Compound Data | 35 nM to 46 nM |
| Comparator Or Baseline | BMOV: No reported low-nanomolar PTEN inhibition; VOSO4: No reported low-nanomolar PTEN inhibition |
| Quantified Difference | VO-OHpic shows potent inhibition, while BMOV and VOSO4 do not. |
| Conditions | In vitro enzymatic assay |
Why This Matters
This target specificity makes VO-OHpic essential for studies focused on PTEN-dependent signaling in cancer, metabolism, and neurobiology, whereas BMOV is a broader-spectrum insulin-mimetic.
- [1] Bertin Bioreagent. (2024). VO-OHpic (hydrate) - Biochemicals - CAT N°: 10009965. Technical Datasheet. View Source
- [2] Domingues, N., Pelletier, J., Ostenson, C. G., & Castro, M. M. (2014). Therapeutic properties of VO(dmpp)2 as assessed by in vitro and in vivo studies in type 2 diabetic GK rats. Journal of Inorganic Biochemistry, 131, 115-122. View Source
